Otophylloside F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

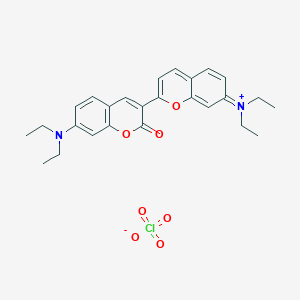

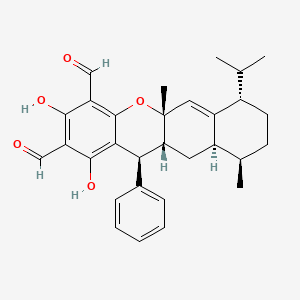

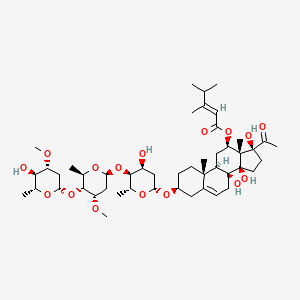

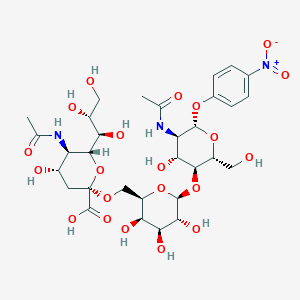

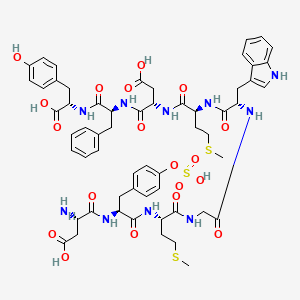

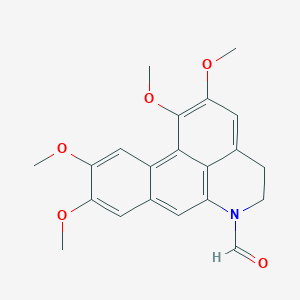

Otophylloside F is a steroid compound isolated from Cynanchum otophyllum . Studies indicate that Otophylloside F protects against Aβ toxicity to exhibit anti-aging effects, and potentially contributes to Alzheimer’s disease (AD) treatment .

Synthesis Analysis

C21 steroidal glycosides, including Otophylloside F, are isolated from the roots of Cynanchum otophyllum . The structures of these glycosides are identified by spectroscopic analysis, chemical methods, and comparison with reported spectroscopic data .Molecular Structure Analysis

The molecular structure of Otophylloside F is analyzed using X-ray crystallography and spectrometric data (UV, IR, 1H- and 13C-NMR, MS) and chemical reaction .Chemical Reactions Analysis

Otophylloside F has been found to have neuroprotective effects. It may attenuate PTZ-induced morphology changes, cell death, LDH efflux in embryonic neuronal cells of C57BL/6J mice, and convulsive behavior in zebrafish .Physical And Chemical Properties Analysis

The molecular formula of Otophylloside F is C49H78O16 . It appears as a white to off-white solid . The molecular weight is 923.13 .Scientific Research Applications

Subheading Neuroprotective Effects of Otophylloside Compounds

Otophylloside N (a compound related to Otophylloside F) has shown promising results in protecting against neuronal injury. Research indicates its potential in treating conditions like epilepsy. Otophylloside N was found to mitigate neuronal damage caused by Pentylenetetrazol (PTZ), a compound used to induce seizures in research models. The study suggested that Otophylloside N could attenuate PTZ-induced neuronal cell death and morphological changes, showcasing its protective effects in both in vitro and in vivo models including mice and zebrafish. It also hinted at the possibility of Otophylloside N being developed as a novel antiepileptic drug due to its neuroprotective properties (Sheng et al., 2016).

Anti-Aging and Neurodegenerative Disorder Potential

Subheading Potential of Otophylloside Compounds in Aging and Neurodegenerative Diseases

Otophylloside B, another compound closely related to Otophylloside F, has been studied for its potential benefits in Alzheimer's Disease (AD) models. It was discovered that Otophylloside B could extend lifespan, improve stress resistance, and delay age-related decline in body movement in Caenorhabditis elegans models of AD. The compound exhibited protective properties against Aβ toxicity, a significant factor in AD pathogenesis, by decreasing Aβ deposition at the mRNA level. The study highlighted the potential of Otophylloside B in preventing AD and suggested a need for more effective anti-AD agents (Yang et al., 2017).

Seizure Suppressive Activity

Subheading Otophylloside F in Seizure Suppression

Directly related to Otophylloside F, research has demonstrated its ability to suppress seizure-like locomotor activity caused by Pentylenetetrazole in zebrafish models. The study emphasized the importance of the pregnene skeleton with a C-12 ester group and a C-3 sugar chain in the compound's structure for its seizure suppressive activity. This finding opens up possibilities for Otophylloside F in developing treatments for conditions characterized by seizures (Li et al., 2015).

Mechanism of Action

Otophylloside F decreases Aβ deposition by decreasing the expression of Aβ at the mRNA level . It increases the activity of heat shock transcription factor (HSF) by upregulating the expression of hsf-1 and its target genes, hsp-12.6, hsp-16.2, and hsp-70 . It also increases the expression of sod-3 by partially activating DAF-16 .

Safety and Hazards

properties

IUPAC Name |

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H76O16/c1-24(2)25(3)18-37(51)62-36-23-35-44(8)14-13-31(19-30(44)12-15-47(35,54)48(55)17-16-46(53,29(7)49)45(36,48)9)61-38-20-32(50)42(27(5)59-38)63-40-22-34(57-11)43(28(6)60-40)64-39-21-33(56-10)41(52)26(4)58-39/h12,18,24,26-28,31-36,38-43,50,52-55H,13-17,19-23H2,1-11H3/b25-18+/t26-,27-,28-,31+,32+,33-,34+,35-,36-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXHIIZZAYEGCQ-LQUFWMPFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3O)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H76O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Otophylloside F | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyl-octanoyl]-Ala-Glu-Phe-OH](/img/structure/B1495939.png)

![5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1495987.png)

![Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][tris(4-fluorophenyl)phosphine-kappaP]ruthenium(II)](/img/structure/B1496000.png)